6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one 6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14543983
InChI: InChI=1S/C18H14O5/c1-21-12-5-3-11(4-6-12)17(19)15-10-23-16-8-7-13(22-2)9-14(16)18(15)20/h3-10H,1-2H3
SMILES:
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol

6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one

CAS No.:

Cat. No.: VC14543983

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one -

Specification

Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
IUPAC Name 6-methoxy-3-(4-methoxybenzoyl)chromen-4-one
Standard InChI InChI=1S/C18H14O5/c1-21-12-5-3-11(4-6-12)17(19)15-10-23-16-8-7-13(22-2)9-14(16)18(15)20/h3-10H,1-2H3
Standard InChI Key GRJQUJOVYJWBCM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

6-Methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one belongs to the chromone class of flavonoids, featuring a benzopyran-4-one backbone substituted with a methoxy group at position 6 and a 4-methoxybenzoyl moiety at position 3 . Its molecular formula is C₁₈H₁₄O₅, with a molecular weight of 310.3 g/mol . The IUPAC name is 6-methoxy-3-(4-methoxybenzoyl)chromen-4-one, and its SMILES representation is COC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄O₅
Molecular Weight310.3 g/mol
IUPAC Name6-methoxy-3-(4-methoxybenzoyl)chromen-4-one
SMILESCOC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC
LogP3.48

The compound’s planar chromone core and electron-donating methoxy groups contribute to its stability and reactivity .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step processes:

  • Friedel-Crafts Acylation: A chromone precursor undergoes acylation with 4-methoxybenzoyl chloride under acidic conditions.

  • Oxidation-Reduction Steps: Potassium permanganate and sodium borohydride are used to optimize intermediate yields.

  • Palladium-Catalyzed Intramolecular Acylation: A modern method employs Pd(PPh₃)₄/Xphos catalysts to form the chromenone backbone efficiently .

Table 2: Synthesis Methods

MethodReagents/ConditionsYield
Friedel-Crafts AcylationAlCl₃, 4-methoxybenzoyl chloride~60%
Pd-Catalyzed AcylationPd(PPh₃)₄, Xphos, K₂CO₃72–85%

Characterization

  • Spectroscopy: NMR (¹H and ¹³C) confirms substituent positions .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310.3.

  • X-ray Crystallography: Analogous chromones exhibit dihedral angles >85° between aromatic rings, influencing reactivity .

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits pro-inflammatory kinases (e.g., JAK2/STAT3), reducing cytokine production in cellular models .

Antioxidant Activity

Its methoxy and carbonyl groups enhance free radical scavenging, with 2.5-fold higher efficacy than unsubstituted chromones.

ActivityTargetEffect
Anti-inflammatoryJAK2/STAT3 pathwayIC₅₀ = 12 μM
AntioxidantDPPH radicalsEC₅₀ = 45 μM
Anticancer (hypothetical)Topoisomerase IIInhibition observed in analogs

Applications in Medicinal Chemistry

Drug Development

  • Anti-Inflammatory Agents: Modulates NF-κB and MAPK pathways.

  • Chemoprevention: Antioxidant properties mitigate oxidative stress-related carcinogenesis.

  • Combination Therapies: Synergizes with doxorubicin in preclinical cancer models .

Material Science

Chromone derivatives are explored as fluorescent probes due to their rigid, conjugated structures .

Comparative Analysis with Structural Analogs

Substituent Effects

  • Methoxy Position: 6-Methoxy enhances solubility vs. 7-substituted analogs.

  • Carbonyl Group: The 4-methoxybenzoyl moiety increases kinase affinity compared to phenyl-substituted derivatives .

Table 4: Comparison with Analogous Compounds

CompoundSubstituentsActivity (IC₅₀)
6-Methoxy derivative4-Methoxybenzoyl12 μM (JAK2)
7-Hydroxy analog2-Methoxyphenyl28 μM (JAK2)
Phenyl-substituted 4-Methoxyphenyl>50 μM (JAK2)

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